6-Bromo-N2-(2-methoxyethyl)pyrazine-2,3-diamine
Description
6-Bromo-N2-(2-methoxyethyl)pyrazine-2,3-diamine is a pyrazine derivative featuring a bromine atom at position 6 and a 2-methoxyethyl group on the N2 nitrogen. Its molecular formula is C7H11BrN4O, with a molecular weight of 259.11 g/mol. The compound’s structural uniqueness lies in its polar methoxyethyl substituent, which enhances solubility in aqueous environments while retaining reactivity for cross-coupling reactions (e.g., Suzuki reactions) due to the bromine atom . Pyrazine-2,3-diamine derivatives are widely explored in medicinal chemistry, particularly for synthesizing fused heterocycles like imidazo[4,5-b]pyrazines, which exhibit anticancer and antimicrobial activities .
Properties
IUPAC Name |
5-bromo-3-N-(2-methoxyethyl)pyrazine-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4O/c1-13-3-2-10-7-6(9)11-4-5(8)12-7/h4H,2-3H2,1H3,(H2,9,11)(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVMZCMPKVJLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=CN=C1N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767343-07-7 | |
| Record name | 6-bromo-N2-(2-methoxyethyl)pyrazine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N2-(2-methoxyethyl)pyrazine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazine derivatives, oxides, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-N2-(2-methoxyethyl)pyrazine-2,3-diamine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-N2-(2-methoxyethyl)pyrazine-2,3-diamine involves its interaction with specific molecular targets and pathways. The bromine atom and the 2-methoxyethyl group play crucial roles in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The N2 substituent significantly influences solubility, lipophilicity, and molecular interactions. Key analogs include:
| Compound Name | N2 Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 6-Bromo-N2-(2-methoxyethyl)pyrazine-2,3-diamine | 2-methoxyethyl | 259.11 | Polar group, H-bond donor/acceptor |
| 6-Bromo-N2-methylpyrazine-2,3-diamine | Methyl | 203.04 | Compact, lower polarity |
| 6-Bromo-N2-(pentan-3-yl)pyrazine-2,3-diamine | Pentan-3-yl | ~275.15 | Lipophilic, branched alkyl chain |
| (R)-6-Bromo-N2-(1-phenylethyl)pyrazine-2,3-diamine | 1-Phenylethyl | 297.18 | Aromatic, π-π stacking capability |
- Methoxyethyl vs. Methyl () : The methoxyethyl group increases hydrophilicity (clogP ~1.5 vs. ~0.8 for methyl), improving aqueous solubility for drug delivery. However, the methyl analog’s smaller size may enhance membrane permeability .
- Methoxyethyl vs.
- Methoxyethyl vs. Phenylethyl () : The phenylethyl group adds aromaticity, enabling π-π interactions with biological targets (e.g., kinase active sites) but increasing hydrophobicity (clogP ~3.0) .
Biological Activity
6-Bromo-N2-(2-methoxyethyl)pyrazine-2,3-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C8H11BrN4O
- Molecular Weight : 247.1 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Cyclin-dependent Kinases (CDKs) : This compound has been shown to inhibit specific CDKs involved in cell cycle regulation, which can lead to anti-cancer effects. Inhibition of CDKs is a promising strategy for developing novel anti-cancer agents that minimize toxicity to normal cells .
- Adenosine Receptors : Some studies suggest that pyrazine derivatives can modulate adenosine receptor activity, potentially impacting inflammatory responses and cancer progression .
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Anti-cancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antiviral Properties : There is emerging evidence suggesting that this compound may possess antiviral activity, particularly against HIV by inhibiting integrase enzymes .
Case Studies
Several case studies have highlighted the biological activity of related pyrazine derivatives:
- In vitro Studies on Cancer Cell Lines :
- Adenosine Receptor Modulation :
Data Tables
Here are some summarized findings from relevant studies regarding the biological activities of this compound and related compounds.
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